molecular formula C8H16O B7823737 2-Hexen-1-ol, 2-ethyl-

2-Hexen-1-ol, 2-ethyl-

Cat. No.: B7823737
M. Wt: 128.21 g/mol
InChI Key: JSRFYJBJQPGAAA-UHFFFAOYSA-N
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Description

2-Hexen-1-ol, 2-ethyl-: is an organic compound with the molecular formula C8H16O . It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications. The compound is also known by other names such as 2-ethyl-2-hexen-1-ol and 2-ethylhex-2-enol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexen-1-ol, 2-ethyl- can be synthesized through various methods. One common method involves the hydroformylation of 2-ethyl-1-hexene followed by hydrogenation . The reaction conditions typically include the use of a rhodium catalyst and high pressure of carbon monoxide and hydrogen .

Industrial Production Methods: In industrial settings, the production of 2-Hexen-1-ol, 2-ethyl- often involves the oxidation of 2-ethylhexanol . This process is carried out in the presence of oxidizing agents such as potassium permanganate or chromic acid .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Hydrochloric acid, sulfuric acid.

Major Products Formed:

Scientific Research Applications

2-Hexen-1-ol, 2-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexen-1-ol, 2-ethyl- involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions . The compound can also interact with cell membranes and proteins , affecting their structure and function .

Comparison with Similar Compounds

Uniqueness: 2-Hexen-1-ol, 2-ethyl- is unique due to its specific ethyl substitution at the second position, which imparts distinct chemical and physical properties compared to its analogs. This substitution affects its reactivity and interactions with other molecules, making it valuable in various applications .

Properties

IUPAC Name

2-ethylhex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h6,9H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRFYJBJQPGAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C(CC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50639-00-4
Record name 2-Ethyl-2-hexen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50639-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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